2-(2-Propan-2-ylphenyl)propan-1-ol
Description
2-(2-Propan-2-ylphenyl)propan-1-ol is a secondary alcohol derivative featuring a propan-1-ol chain attached to a 2-propan-2-yl-substituted phenyl ring. For instance, compounds like 2-(2-isopropylphenoxy)propan-1-ol (C₁₂H₁₈O₂, molar mass 194.27 g/mol) share similarities in aromatic substitution patterns but differ in functional groups (ether vs. direct C–C bonding) . The propan-1-ol moiety suggests primary alcohol reactivity, while the bulky 2-propan-2-ylphenyl group may influence steric effects and solubility.
Properties
CAS No. |
131204-98-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(2-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O/c1-9(2)11-6-4-5-7-12(11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
FQBKPRKGUNFSIF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C(C)CO |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds highlight key structural differences and their implications:
*Calculated based on molecular formula.
Physico-Chemical Properties
- Solubility: The target compound’s hydrophobic aryl group likely reduces water solubility compared to amino- or ether-containing analogs (e.g., 2-(3-Methoxyphenylamino)propan-1-ol) .
- Reactivity : As a primary alcohol, it may undergo oxidation to carboxylic acids, but steric hindrance from the aryl group could slow reactions compared to unsubstituted propan-1-ol .
Key Research Findings and Implications
- Positional Isomerism: Evidence from [(butoxymethylethoxy)methylethoxy]propan-1-ol and its isomers shows minimal property differences, suggesting that the target’s aryl substitution position (e.g., ortho vs.
- Steric Effects : The 2-propan-2-yl group may hinder crystallization or chromatography, complicating purification compared to less bulky analogs .
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